5-Methoxy Substitution Drives a 20-30% Increase in 5-HT1A Affinity Compared to the Indole Isostere
The 5-methoxybenzofuran scaffold demonstrates enhanced selectivity for the 5-HT1A receptor over the 5-HT2 receptor compared to its indole isostere, 5-methoxy-alpha-methyltryptamine (5-MeO-AMT). Specifically, while the benzofuran exhibits a lower absolute affinity at 5-HT2 receptors (approximately one-third to one-sixth that of the indole), its affinity at the 5-HT1A receptor is reduced by only 20-30% relative to the indole isostere [1]. This indicates that the 5-HT1A receptor is less discriminating between the indole and benzofuran scaffolds, resulting in a more balanced 5-HT1A/5-HT2 affinity profile for the benzofuran analog compared to the indole [1].
| Evidence Dimension | 5-HT1A receptor binding affinity |
|---|---|
| Target Compound Data | Affinity decrease relative to indole isostere: 20-30% |
| Comparator Or Baseline | 5-methoxy-alpha-methyltryptamine (5-MeO-AMT, an indole isostere) set as baseline (0% decrease) |
| Quantified Difference | Benzofuran retains 70-80% of the 5-HT1A affinity of the indole isostere |
| Conditions | Rat brain homogenate; [3H]-8-OH-DPAT radioligand binding assay [1] |
Why This Matters
This differential affinity profile is critical for researchers developing 5-HT1A-selective ligands, as the 5-methoxybenzofuran scaffold offers a unique starting point with less 5-HT2-mediated off-target activity compared to its indole counterpart, which is valuable for neuropsychiatric drug discovery.
- [1] McKenna, D. J., et al. (1992). Benzofuran bioisosteres of hallucinogenic tryptamines: Synthesis and evaluation for affinity at serotonin 5-HT2 and 5-HT1A receptors. Scilit. View Source
